Doxaprost

Description

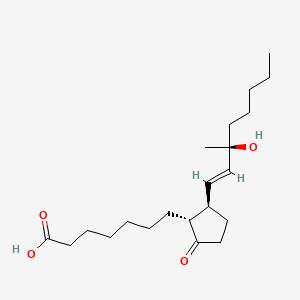

Structure

2D Structure

3D Structure

Properties

CAS No. |

51953-95-8 |

|---|---|

Molecular Formula |

C21H36O4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

7-[(1R,2R)-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+/t17-,18-,21+/m1/s1 |

InChI Key |

KTEHTTNELUAQFC-AHRHGKHWSA-N |

SMILES |

CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AY-24559, Doxaprost |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of Doxaprost in Uterine Smooth Muscle

Disclaimer: Scientific literature detailing the specific mechanism of action of Doxaprost on uterine smooth muscle is scarce. Based on its nomenclature, this compound is presumed to be a prostaglandin E2 (PGE2) analogue. Therefore, this document outlines the well-established mechanisms of PGE2 and its analogues in uterine smooth muscle, which represents the putative mechanism of action for this compound.

Prostaglandin E2 (PGE2) plays a crucial and complex role in female reproductive physiology, particularly in regulating uterine smooth muscle (myometrial) contractility. Its effects are mediated by a family of four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. The overall effect of a PGE2 analogue like this compound on the uterus—whether contraction or relaxation—is determined by the relative expression levels of these receptor subtypes in the myometrium and their corresponding intracellular signaling pathways.

Prostaglandin E2 Receptor Subtypes and Their Signaling Pathways in the Myometrium

The diverse actions of PGE2 in the uterus are a direct result of its interaction with the four EP receptor subtypes, each coupled to a different G-protein and, consequently, a distinct second messenger system.[1][2]

-

EP1 Receptor: This receptor is coupled to the Gq/11 protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a primary trigger for smooth muscle contraction.[2][3]

-

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs protein. Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In smooth muscle, cAMP activates protein kinase A (PKA), which phosphorylates several downstream targets that ultimately promote muscle relaxation. This includes the inhibition of myosin light chain kinase (MLCK) and the promotion of Ca2+ sequestration and efflux.[3][4][5]

-

EP3 Receptor: The EP3 receptor is unique in that it primarily couples to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This reduction in the relaxatory cAMP signal can contribute to a contractile response. Furthermore, various splice variants of the EP3 receptor exist, some of which have been shown to couple to Gq, thereby increasing intracellular Ca2+ and promoting contraction.[2][3][5]

The net effect of a PGE2 analogue on uterine contractility depends on the balance of these opposing signals. During pregnancy and labor, the expression levels of these receptors can change, influencing the uterine response to prostaglandins.[1]

Quantitative Data on Prostaglandin Receptor Signaling in Uterine Smooth Muscle

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the general effects and signaling pathways of the EP receptor subtypes in uterine smooth muscle.

| Receptor Subtype | G-Protein Coupling | Primary Second Messenger | Effect on Intracellular Ca2+ | Effect on Intracellular cAMP | Overall Effect on Uterine Contraction |

| EP1 | Gq/11 | Inositol Trisphosphate (IP3) | ↑ | No direct effect | Contraction |

| EP2 | Gs | Cyclic AMP (cAMP) | ↓ (indirectly) | ↑ | Relaxation |

| EP3 | Gi (predominantly) | - | ↑ (via some splice variants) | ↓ | Contraction |

| EP4 | Gs | Cyclic AMP (cAMP) | ↓ (indirectly) | ↑ | Relaxation |

Experimental Protocols for Assessing Uterine Smooth Muscle Contractility

The effects of prostaglandin analogues on uterine smooth muscle are typically investigated using a combination of in vitro and ex vivo experimental models.

3.1. Isolated Organ Bath for Myometrial Contractility

This is a classic pharmacological technique to measure the direct effect of a compound on muscle contractility.[6][7]

-

Tissue Preparation: Myometrial biopsies are obtained from patients undergoing procedures like cesarean sections, with informed consent. Small, longitudinal strips of myometrium are carefully dissected.

-

Mounting: The muscle strips are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is attached to a force transducer.

-

Equilibration and Stimulation: The strips are allowed to equilibrate under a set tension until they develop stable, spontaneous contractions. The effect of a test compound like a prostaglandin analogue can then be assessed on these spontaneous contractions. Alternatively, contractions can be induced with an agonist like oxytocin, and the modulatory effect of the test compound is measured.[4]

-

Data Acquisition and Analysis: The force transducer records changes in tension (contraction and relaxation). The data is digitized and recorded. Key parameters analyzed include the amplitude (force) of contractions, the frequency of contractions, the duration of contractions, and the area under the curve (a measure of total contractile activity).[7]

3.2. Second Messenger Assays in Cultured Uterine Smooth Muscle Cells

To elucidate the specific signaling pathways involved, experiments are often performed on primary cultures of human uterine smooth muscle cells.

-

Cell Culture: Myometrial cells are isolated from tissue biopsies and cultured in appropriate media until they form a confluent monolayer.

-

Calcium Imaging: To measure changes in intracellular Ca2+, cells are loaded with a fluorescent Ca2+ indicator (e.g., Fura-2 AM). After stimulation with the prostaglandin analogue, changes in fluorescence are measured using a fluorometer or a fluorescence microscope, which correspond to changes in intracellular Ca2+ concentration.[2]

-

cAMP Measurement: To quantify changes in cAMP levels, cultured cells are treated with the test compound. The cells are then lysed, and the concentration of cAMP in the lysate is determined using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).[2]

Visualizations of Signaling Pathways

The following diagrams illustrate the putative signaling pathways activated by a prostaglandin E2 analogue in uterine smooth muscle cells.

Caption: Putative EP1 receptor signaling pathway in uterine smooth muscle.

Caption: Putative EP2/EP4 receptor signaling pathway in uterine smooth muscle.

Caption: Putative EP3 receptor signaling pathway in uterine smooth muscle.

References

- 1. Doxazosin. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E receptors in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostanoid Receptors [sigmaaldrich.com]

- 4. reprocell.com [reprocell.com]

- 5. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Profile of Doxaprost: A Technical Guide to a Prostaglandin F2α Analogue

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Pharmacological Attributes of PGF2α Analogues

PGF2α analogues are primarily evaluated based on their binding affinity, functional potency, and selectivity for the FP receptor over other prostanoid receptors (DP, EP, IP, TP). The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events.

Data Presentation: Representative Pharmacological Data

The following table summarizes representative binding affinities (Ki) and functional potencies (EC50) for prototypical PGF2α analogues at the human FP receptor. It is anticipated that Doxaprost would exhibit a similar high affinity and potency for the FP receptor.

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) |

| PGF2α (Endogenous Ligand) | Human FP | Binding | ~1-5 | ~3-10 |

| Fluprostenol | Human FP | Binding | ~3 | - |

| Human FP | Functional (Ca2+ Mobilization) | - | ~2 | |

| Latanoprost Acid | Human FP | Binding | ~3.6 | - |

| Human FP | Functional (PI Turnover) | - | ~32-124 | |

| Travoprost Acid | Human FP | Binding | ~3.2 | - |

| Human FP | Functional (PI Turnover) | - | ~1.4-3.6 |

Note: Data is compiled from various sources and should be considered representative. Actual values can vary based on experimental conditions.

Signaling Pathways of the FP Receptor

Activation of the FP receptor by an agonist such as a PGF2α analogue predominantly initiates signaling through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event in many cellular responses. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

There is also evidence that the FP receptor can couple to other G-proteins, such as G12/G13, to activate the Rho/Rho kinase pathway, which is involved in smooth muscle contraction.

Visualization of the FP Receptor Signaling Pathway

Caption: FP Receptor Gq/11 Signaling Pathway.

Experimental Protocols

The characterization of a PGF2α analogue like this compound involves a series of standardized in vitro assays to determine its binding affinity and functional potency at the FP receptor and to assess its selectivity against other prostanoid receptors.

Radioligand Binding Assay for FP Receptor Affinity (Ki)

This competitive binding assay quantifies the affinity of a test compound (e.g., this compound) for the FP receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A typical binding buffer consists of 25 mM Tris-HCl, 10 mM MgCl2, and 1 mM EDTA, at pH 7.4.

-

Incubation: A constant concentration of a suitable radioligand (e.g., [3H]-PGF2α) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Separation: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitor constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualization of the Radioligand Binding Assay Workflow

Caption: Radioligand Binding Assay Workflow.

Functional Assay: Intracellular Calcium Mobilization (EC50)

This assay measures the functional potency of a compound by quantifying the increase in intracellular calcium following receptor activation.

Methodology:

-

Cell Culture: Cells stably expressing the FP receptor are seeded into black-walled, clear-bottom microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument adds varying concentrations of the test compound to the wells while simultaneously monitoring fluorescence.

-

Signal Detection: Upon agonist binding to the FP receptor and subsequent Gq activation, intracellular calcium is released, causing an increase in the fluorescence of the dye.

-

Data Analysis: The peak fluorescence intensity is measured, and the data are plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Visualization of the Calcium Mobilization Assay Workflow

Caption: Calcium Mobilization Assay Workflow.

Conclusion

This compound, as a PGF2α analogue, is expected to be a potent and selective agonist for the FP receptor. Its pharmacological profile would be characterized by high binding affinity (low nanomolar Ki) and functional potency (low nanomolar EC50) in assays measuring FP receptor-mediated signaling, such as intracellular calcium mobilization. The methodologies and pathways detailed in this guide provide a robust framework for the experimental characterization of this compound and other related compounds, which is fundamental for their development as therapeutic agents. Further studies would be required to confirm the specific in vivo effects and the full selectivity profile of this compound across the entire family of prostanoid receptors.

In Vitro Studies on Doxaprost Receptor Binding Affinity: A Technical Guide

An Initial Assessment and Proposed Pivot

Extensive searches of scientific literature and drug databases have revealed no publicly available information on a compound named "Doxaprost" that targets prostanoid receptors. The term "this compound" appears to be a misnomer, likely a confusion with "Doxazosin," a well-established alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[1][2][3][4] Doxazosin's mechanism of action involves blocking alpha-1 adrenergic receptors, which is distinct from the activity at prostanoid receptors.[5][6]

Given the absence of data for a compound named "this compound" acting on prostanoid receptors, this technical guide cannot be completed as originally requested.

However, to fulfill the core objective of providing an in-depth technical guide on prostanoid receptor binding affinity for a relevant compound, we propose to pivot the focus to a well-characterized prostaglandin analogue for which extensive in vitro data is available.

Proposed Alternative Subject: Beraprost

We recommend proceeding with a comprehensive technical guide on the in vitro receptor binding affinity of Beraprost . Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue, and a significant body of research exists detailing its interactions with prostanoid receptors.[7]

A technical guide on Beraprost would include:

-

Quantitative Binding Affinity Data: A summary of reported Ki and IC50 values for Beraprost across the spectrum of prostanoid receptors (IP, EP, DP, FP, TP).

-

Receptor Selectivity Profile: An analysis of Beraprost's binding preference for the prostacyclin (IP) receptor over other prostanoid receptor subtypes.

-

Detailed Experimental Protocols: Methodologies for key in vitro assays used to determine binding characteristics, such as radioligand binding assays.

-

Signaling Pathway and Workflow Diagrams: Visual representations of the downstream signaling cascades initiated by Beraprost binding to the IP receptor, as well as diagrams illustrating the experimental workflows.

We believe that a detailed guide on Beraprost will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the pharmacology of prostanoid receptors.

Please advise if you would like to proceed with the proposed in-depth technical guide on Beraprost.

References

- 1. consultaremedios.com.br [consultaremedios.com.br]

- 2. uploads.consultaremedios.com.br [uploads.consultaremedios.com.br]

- 3. uniaoquimica.com.br [uniaoquimica.com.br]

- 4. drogarianovaesperanca.com.br [drogarianovaesperanca.com.br]

- 5. droracle.ai [droracle.ai]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Doxaprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxaprost, also known as (+/-)-15-methyl-11-deoxy Prostaglandin E1, is a potent synthetic prostaglandin E1 analogue. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action as a bronchodilator. The information is compiled from seminal research and available chemical data to serve as a resource for researchers and professionals in drug development. While detailed modern experimental protocols are not widely available in recent literature, this guide presents the foundational knowledge necessary for further investigation.

Chemical Properties

This compound is a structural analogue of Prostaglandin E1 (PGE1). The key modifications, the absence of a hydroxyl group at the C-11 position and the presence of a methyl group at the C-15 position, confer enhanced potency and a longer duration of action as a bronchodilator. The methylation at C-15 is believed to hinder enzymatic inactivation.[1]

Below is a summary of the available chemical and physical properties for this compound and its immediate precursor, 11-deoxy Prostaglandin E1.

| Property | 11-deoxy Prostaglandin E1 | This compound ((+/-)-15-methyl-11-deoxy PGE1) |

| Molecular Formula | C₂₀H₃₄O₄ | C₂₁H₃₆O₄ |

| Molecular Weight | 338.5 g/mol [2] | 352.5 g/mol (calculated) |

| CAS Number | 37786-00-8[2] | Not readily available |

| Solubility | DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1.6 mg/ml[2] | Data not available |

| Appearance | Not specified | Not specified |

| Storage Temperature | -20°C[2] | Not specified |

Synthesis of this compound

The synthesis of this compound was first described in 1976.[3] The following is a general outline of the synthetic route. A detailed, modern experimental protocol is not available in the public domain.

Experimental Protocol (General Outline)

The synthesis of this compound involves a multi-step process starting from commercially available materials. The key steps are believed to involve the formation of the cyclopentanone ring, followed by the introduction of the two side chains. The introduction of the methyl group at the C-15 position is a critical step to enhance its biological activity.

Note: The following diagram outlines a plausible synthetic pathway based on general prostaglandin synthesis strategies and the information available. It is for illustrative purposes and may not represent the exact process used in the original synthesis.

Mechanism of Action and Signaling Pathway

This compound functions as a potent bronchodilator by acting as an agonist at prostanoid EP receptors, specifically the EP2 and EP4 subtypes, on airway smooth muscle cells.[4][5] The binding of this compound to these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

The key steps in the signaling pathway are:

-

Receptor Binding: this compound binds to EP2 and EP4 receptors on the surface of bronchial smooth muscle cells.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The activated Gs protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, resulting in the relaxation of the airway smooth muscle and bronchodilation.[4][5]

Biological Activity

This compound has demonstrated significantly higher potency as a bronchodilator compared to its non-methylated counterpart, (+/-)-11-deoxy prostaglandin E1. This increased activity is particularly evident when administered via aerosol.[1]

| Compound | Route of Administration | Potency vs. Histamine-induced Bronchoconstriction (relative to (+/-)-11-deoxy PGE1) |

| This compound | Aerosol | 73 times more potent[1] |

| This compound | Intravenous (i.v.) | 32 times more potent[1] |

This compound also exhibits a longer duration of action compared to (+/-)-11-deoxy prostaglandin E1.[1]

Conclusion

This compound is a potent bronchodilator with a mechanism of action rooted in the well-established prostaglandin E signaling pathway. Its synthesis, while first described decades ago, highlights a classic approach to prostaglandin analogue development. The available data underscores its potential as a therapeutic agent for respiratory diseases. However, the lack of recent, detailed publications on its synthesis and comprehensive physicochemical properties suggests that further research and characterization would be beneficial for its potential revival in modern drug development pipelines. This guide serves as a foundational document for such endeavors.

References

- 1. A comparison of the bronchodilator activity of (+/-) 11-deoxy prostaglandin E1 with its 15-methyl analogue, (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Prostaglandin IX-synthesis of (+/-)-15-methyl-11-deoxy PGE1 (this compound) - a potent bronchodilator - and its C-15-epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cooperativity of E-prostanoid receptor subtypes in regulating signaling and growth inhibition in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prorelaxant E-type Prostanoid Receptors Functionally Partition to Different Procontractile Receptors in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Doxaprost for Veterinary Use: A Review of Available Data

An in-depth analysis of publicly available scientific literature reveals a significant lack of specific early-stage research data, including preclinical and clinical studies, on a compound identified as "Doxaprost" for veterinary applications. Despite a comprehensive search of scientific databases and veterinary medical literature, no specific pharmacological, pharmacokinetic, or toxicological data for a substance named this compound in animal models could be identified.

This technical guide aims to address the user's query by outlining the standard methodologies and frameworks used in early-stage veterinary drug research, which would be applicable to a compound like this compound, should it enter development. The guide will also present information on related prostaglandin analogues used in veterinary medicine to provide context on potential mechanisms and applications.

I. Framework for Early-Stage Veterinary Drug Research

The development of any new veterinary drug, hypothetically including this compound, follows a rigorous pathway of preclinical research to establish safety and potential efficacy before any clinical trials in the target animal species. This process is crucial for regulatory submission and approval.

A. In Vitro Studies

The initial phase involves in vitro (laboratory-based) experiments to characterize the compound's basic properties.

-

Mechanism of Action: Initial studies would aim to identify the specific cellular receptors and signaling pathways that this compound interacts with. For a prostaglandin analogue, this would likely involve binding to and activation of specific prostaglandin receptors (e.g., EP, FP, DP, IP, TP receptors).

-

Cell-Based Assays: A variety of cell cultures, potentially from different animal species (e.g., canine, feline, equine, bovine cell lines), would be used to assess the compound's effects on cellular functions such as inflammation, cell proliferation, or hormone production.

-

Metabolic Stability: In vitro metabolism studies using liver microsomes or hepatocytes from target animal species would be conducted to predict how the drug will be broken down in the body.

B. Preclinical In Vivo Studies (Animal Models)

Following promising in vitro results, research progresses to studies in live animals, typically starting with laboratory animal models and then moving to the target species.

-

Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal's body. This data is essential for determining appropriate dosing regimens.[1]

-

Pharmacodynamics (PD): PD studies investigate the physiological and biochemical effects of the drug on the body and the relationship between drug concentration and effect.

-

Toxicology and Safety Studies: A critical component of preclinical research is to establish the safety profile of the drug candidate.[2] This involves acute, sub-chronic, and chronic toxicity studies in at least two species, often a rodent and a non-rodent species like the dog, to identify potential adverse effects.[2][3]

Caption: Preclinical safety assessment workflow for a new veterinary drug candidate.

II. Prostaglandin Analogues in Veterinary Medicine: A Potential Parallel

Given that "this compound" contains the "-prost-" suffix, it is likely a synthetic analogue of a prostaglandin. Prostaglandins are lipid compounds with diverse hormone-like effects in animals. Several prostaglandin analogues are widely used in veterinary medicine, particularly in reproductive management.

A. Mechanism of Action of Prostaglandin F2α Analogues

Prostaglandin F2α (PGF2α) and its synthetic analogues are potent luteolytic agents, meaning they cause the regression of the corpus luteum. This action is fundamental to their use in synchronizing estrus and terminating pregnancy in various species.

Caption: Simplified signaling pathway of PGF2α analogues leading to luteolysis.

B. Common Prostaglandin Analogues in Veterinary Use

The following table summarizes some of the prostaglandin analogues currently used in veterinary practice.

| Prostaglandin Analogue | Common Veterinary Uses | Target Species |

| Cloprostenol | Estrus synchronization, treatment of silent heat, induction of parturition, termination of pregnancy | Cattle, Swine, Horses |

| Dinoprost Tromethamine | Estrus synchronization, treatment of pyometra, induction of abortion | Cattle, Swine, Horses |

| Luprostiol | Estrus synchronization, induction of parturition | Cattle, Swine |

| Alfaprostol | Estrus synchronization | Cattle, Horses |

III. Conclusion

While no specific early-stage research on a compound named "this compound" for veterinary use is publicly available, the established framework for veterinary drug development provides a clear roadmap for how such a compound would be evaluated. Based on its likely classification as a prostaglandin analogue, its potential applications would be in areas where hormonal manipulation is desired, such as reproductive medicine. Any future research on this compound would need to follow rigorous preclinical testing to establish its pharmacokinetic profile, pharmacodynamic effects, and safety in target animal species before it could be considered for clinical use. Researchers and drug development professionals are encouraged to consult regulatory guidelines from agencies such as the FDA's Center for Veterinary Medicine (CVM) and the European Medicines Agency (EMA) for detailed requirements on the development of new veterinary medicinal products.

References

- 1. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Dog as a Second Species for Toxicology Testing Provides Value to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the dog as non-rodent test species in the safety testing schedule associated with the registration of crop and plant protection products (pesticides): present status - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Effects of Doxaprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of Doxaprost, a selective alpha-1 adrenergic receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a thorough review of preclinical and clinical research. This document details the mechanism of action, pharmacokinetic profile, and clinical efficacy of this compound in its primary indications: benign prostatic hyperplasia (BPH) and hypertension.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

This compound exerts its therapeutic effects through the selective and competitive inhibition of postsynaptic alpha-1 adrenergic receptors. This blockade is the cornerstone of its utility in treating both BPH and hypertension. In the vasculature, this action results in arterial and venous vasodilation, leading to a decrease in total peripheral resistance and a subsequent reduction in blood pressure.[1] In the lower urinary tract, this compound relaxes the smooth muscle of the prostate and bladder neck, thereby reducing the obstruction and improving urinary flow in patients with BPH.

Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade by this compound

Figure 1: this compound's competitive inhibition of the alpha-1 adrenergic receptor signaling pathway.

Pharmacokinetic Profile

This compound is well-absorbed orally with a bioavailability of approximately 65%.[2][3] It is highly protein-bound (around 98%) and is extensively metabolized in the liver, primarily via the CYP3A4 enzyme system.[2][3] The plasma elimination is biphasic, with a terminal half-life of about 22 hours, which allows for once-daily dosing.[2][3]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~65% | [2][3] |

| Protein Binding | ~98% | [2] |

| Terminal Elimination Half-Life | ~22 hours | [2][3] |

| Time to Peak Plasma Concentration | 2-3 hours | [4] |

| Metabolism | Hepatic (primarily CYP3A4) | [2][3] |

| Excretion | ~5% unchanged in urine | [2] |

Physiological Effects and Clinical Efficacy

Benign Prostatic Hyperplasia (BPH)

This compound is a well-established treatment for the lower urinary tract symptoms (LUTS) associated with BPH. Its efficacy stems from the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow.

| Clinical Endpoint | Result of this compound Treatment | Reference |

| Urinary Flow Rate | Significant increase in maximum and average flow rates. | [5] |

| BPH Symptoms | Significant improvement in total, obstructive, and irritative symptom scores. | [5][6] |

| Onset of Action | Symptomatic improvement observed as early as 2 weeks. | [5] |

| Quality of Life | Significant improvement in quality of life scores. | [6] |

Hypertension

This compound is also indicated for the treatment of hypertension. By blocking alpha-1 adrenergic receptors in the vasculature, it reduces peripheral vascular resistance, leading to a decrease in blood pressure.

| Clinical Endpoint | Result of this compound Treatment | Reference |

| Blood Pressure Reduction | Mean reduction of approximately 22/15 mmHg in hypertensive patients. | [7] |

| Lipid Profile | Significant decrease in total cholesterol, LDL cholesterol, and triglycerides. | [7] |

| Heart Rate | Minimal effect on heart rate. | [7] |

| Combination Therapy | Effective as an add-on therapy in patients with uncontrolled hypertension. | [8][9] |

Experimental Protocols

Standardized Blood Pressure Measurement in Clinical Trials

A standardized protocol is crucial for accurate assessment of antihypertensive efficacy.

Protocol:

-

Patient Preparation: Patients should be seated comfortably in a quiet room for at least 5 minutes before measurement. They should refrain from caffeine, smoking, and exercise for at least 30 minutes prior.

-

Cuff Size and Placement: An appropriately sized cuff (bladder encircling at least 80% of the arm) is placed on the patient's bare upper arm, with the midline of the bladder over the brachial artery.

-

Measurement Procedure: Two or more readings, separated by at least 1-2 minutes, should be taken. The arm should be supported at heart level. The average of the readings is recorded.

-

Timing: In clinical trials involving this compound, blood pressure is typically measured at pre-dose and at various time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to assess the full pharmacodynamic effect.[10]

Uroflowmetry for BPH Assessment

Uroflowmetry is a non-invasive diagnostic test to measure the volume and rate of urine flow.[11][12]

Protocol:

-

Patient Instruction: The patient is instructed to arrive at the clinic with a comfortably full bladder.

-

Voiding: The patient urinates into a specialized funnel connected to a uroflowmeter. The patient should be in a private and comfortable setting to ensure a natural void.

-

Data Collection: The uroflowmeter electronically records the volume of urine voided and the rate of flow in milliliters per second (mL/sec).

-

Parameters Measured: Key parameters include maximum flow rate (Qmax), average flow rate, voided volume, and time to maximum flow.

In Vitro Angiogenesis Assays

Recent research has explored a potential anti-angiogenic role for this compound through the VEGFR-2 pathway.[13][14][15][16] Standard in vitro assays are used to investigate these effects.

Protocol for Tube Formation Assay:

-

Plate Coating: A 24-well plate is coated with Matrigel and allowed to polymerize at 37°C.[13]

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

-

Treatment: Cells are treated with this compound at various concentrations, with or without a pro-angiogenic factor like VEGF.

-

Incubation: The plate is incubated to allow for the formation of capillary-like structures.

-

Analysis: The formation of tubular networks is visualized and quantified using microscopy and image analysis software.[13]

Potential Secondary Mechanism: Anti-Angiogenesis

Emerging preclinical evidence suggests that this compound may possess anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[13][14][15][16] This could have implications for its use in oncology, although this is not an approved indication.

This compound's Potential Anti-Angiogenic Signaling Pathway

Figure 2: Proposed mechanism of this compound's anti-angiogenic effects via the VEGFR-2 pathway.

Clinical Trial Workflow

The development and approval of this compound for its current indications followed a rigorous clinical trial process. A typical workflow for such a trial is outlined below.

Figure 3: A generalized workflow for a clinical trial investigating a new therapeutic agent like this compound.

This guide has summarized the key physiological effects of this compound, supported by quantitative data and detailed experimental protocols. The established mechanism of action through alpha-1 adrenergic receptor blockade is well-documented and forms the basis of its clinical utility. Further research into its potential anti-angiogenic properties may open new avenues for this well-characterized molecule.

References

- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetic overview of doxazosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clinical pharmacokinetics of doxazosin in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxazosin in physiologically and pharmacologically normotensive men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Doxazosin added to single-drug therapy in hypertensive patients with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Doxazosin: a study in a cohort of patients with hypertension in general practice--an interim report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Controlled‐Release Doxazosin as Combination Therapy in Hypertension: The GATES Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doxazosin Added to Single‐Drug Therapy in Hypertensive Patients with Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experience with Uroflowmetry in Evaluation of Lower Urinary Tract Symptoms in Patients with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uroflowmetry Test | Tampa General Hospital [tgh.org]

- 13. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. snu.elsevierpure.com [snu.elsevierpure.com]

- 16. The antihypertension drug doxazosin inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxaprost's Role in Luteolysis: A Technical Guide for Researchers

An in-depth examination of the mechanisms, applications, and quantitative effects of Doxaprost (d-cloprostenol) in inducing luteolysis in animal models, providing researchers, scientists, and drug development professionals with a comprehensive resource for their work in reproductive physiology.

This compound, the dextrorotatory (d)-enantiomer of cloprostenol, is a potent synthetic analogue of prostaglandin F2α (PGF2α) utilized in veterinary medicine to induce luteolysis, the regression of the corpus luteum (CL). This process is fundamental for the synchronization of estrus and the management of various reproductive conditions in livestock. This technical guide synthesizes the current understanding of this compound's role in luteolysis, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: Inducing Corpus Luteum Regression

This compound exerts its luteolytic effect by binding to and activating the prostaglandin F2α receptor (FP receptor) on luteal cells.[1][2] The binding of d-cloprostenol to the FP receptor is highly specific and potent; in bovine corpus luteum cell membranes, d-cloprostenol is approximately 150 times more potent than the racemic mixture dl-cloprostenol in inhibiting the binding of labeled PGF2α.[1] This high affinity of the d-isomer is the basis for its enhanced efficacy at lower doses compared to racemic cloprostenol products.[3]

Activation of the FP receptor initiates a cascade of intracellular events that culminate in the demise of the corpus luteum. This signaling pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. The elevation of intracellular calcium and activation of PKC are critical steps that lead to the functional and structural regression of the CL, characterized by a rapid decline in progesterone synthesis and subsequent cell death.[2]

Quantitative Effects of this compound on Luteolysis

The administration of this compound leads to measurable changes in hormonal profiles and ovarian structures. The primary indicator of luteolysis is a significant reduction in circulating progesterone concentrations.

Progesterone Decline and Luteal Regression in Cattle

In cattle, the recommended intramuscular dose of this compound (d-cloprostenol) for inducing luteolysis is 150 µg. Studies have demonstrated a rapid decline in progesterone levels following treatment. For instance, a study comparing different PGF2α analogues in dairy cows showed that d-cloprostenol induced a significantly greater decrease in serum progesterone concentrations two days following treatment compared to dinoprost and racemic cloprostenol.[4]

The timing of treatment relative to the age of the corpus luteum can influence the efficacy of this compound. While a standard dose is effective on a mature CL, a double dose (300 µg) of d-cloprostenol has been shown to be more effective in inducing full luteolysis in cows with early corpora lutea (120 and 132 hours post-ovulation) compared to the standard 150 µg dose.[5][6]

| Animal Model | This compound (d-cloprostenol) Dose | Key Quantitative Findings | Reference |

| Non-lactating Dairy Cows | 150 µg (standard) vs. 300 µg (double) | Double dose resulted in a higher rate of full luteolysis (8/10 cows) compared to the standard dose (4/10 cows) in animals with early CLs (120-132h). The interval from treatment to ovulation was shorter with the double dose (3.3 ± 0.1 days) vs. the standard dose (4.5 ± 0.4 days). | [5][6] |

| Dairy Cattle | 150 µg | Significantly greater decrease in progesterone concentration 2 days post-treatment compared to dinoprost and racemic cloprostenol. | [4] |

| Mares | 37.5 µg | Efficacy was similar to 250 µg of dl-cloprostenol in inducing full luteolysis. | [7] |

| Mares | 25 - 50 µg | Effective in achieving complete luteolysis (progesterone levels of 0.24-0.45 ng/ml) within 72 hours. | [8] |

Luteolytic Effects in Mares

In mares, this compound has also been shown to be an effective luteolytic agent at lower doses compared to its racemic counterpart. A dose of 37.5 µg of d-cloprostenol was found to have similar efficacy in inducing full luteolysis as 250 µg of dl-cloprostenol.[7] Furthermore, studies have demonstrated that d-cloprostenol at doses of 25-50 µg can achieve complete luteolysis within 72 hours, as indicated by a drop in progesterone concentrations to between 0.24-0.45 ng/ml.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for inducing and assessing luteolysis using this compound in animal models.

Protocol 1: Dose-Response Study of this compound in Non-Lactating Dairy Cows

Objective: To determine the effect of two different doses of d-cloprostenol on luteolysis and ovulation in non-lactating dairy cows with early corpora lutea.[5][6]

Animals: Twenty non-lactating dairy cows.

Methodology:

-

Estrous Cycle Synchronization: Synchronize the estrous cycles of the cows to allow for timed ovulation.

-

Ovulation Monitoring: Monitor ovulation twice daily via transrectal ultrasonography to accurately determine the age of the corpus luteum.

-

Treatment Groups: Randomly allocate cows to one of four groups based on the age of the CL at treatment: 96, 108, 120, or 132 hours post-ovulation.

-

This compound Administration: In a crossover design, each cow receives two treatments in consecutive cycles: a standard intramuscular dose of 150 µg of d-cloprostenol and a double dose of 300 µg.

-

Data Collection:

-

Measure CL diameter via ultrasonography immediately before treatment (day 0) and at 2 and 4 days post-treatment.

-

Collect blood samples for progesterone concentration analysis at the same time points.

-

-

Analysis: Compare the rates of full luteolysis (progesterone < 1 ng/mL) and the interval from treatment to ovulation between the two dosage groups for each CL age category.

Protocol 2: Comparative Efficacy of PGF2α Analogues in Dairy Cattle

Objective: To compare the luteolytic efficacy of d-cloprostenol, dinoprost, and racemic cloprostenol in dairy cattle.[4]

Animals: Thirty healthy dairy cows with a functional corpus luteum.

Methodology:

-

Treatment Groups: Divide the animals into three groups of ten.

-

Group 1 (Lutalyse): Administer 25 mg of dinoprost tromethamine intramuscularly.

-

Group 2 (PGF Veyx® forte): Administer 500 µg of racemic cloprostenol intramuscularly.

-

Group 3 (Luteosyl): Administer 150 µg of d-cloprostenol intramuscularly.

-

-

Data Collection:

-

Collect blood samples for progesterone concentration analysis at day 0 (immediately before treatment) and 2 days after treatment.

-

Monitor for signs of estrus.

-

Perform pregnancy diagnosis at an appropriate time post-insemination.

-

-

Analysis: Compare the change in progesterone concentrations, the percentage of animals exhibiting estrus, and the pregnancy rates among the three treatment groups.

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of this compound's role in luteolysis.

Caption: this compound signaling pathway leading to luteolysis.

Caption: Crossover experimental workflow for a dose-response study.

Conclusion

This compound, as the biologically active d-enantiomer of cloprostenol, is a highly effective luteolytic agent in various animal models. Its potent and specific binding to the FP receptor initiates a well-defined signaling cascade that leads to the rapid regression of the corpus luteum and a subsequent decline in progesterone production. The quantitative data from studies in cattle and mares demonstrate its efficacy at lower doses compared to racemic mixtures, highlighting its potential for more refined and efficient reproductive management strategies. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at further elucidating the nuanced effects of this compound and optimizing its application in both clinical and research settings.

References

- 1. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. journals.acspublisher.com [journals.acspublisher.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Effects of d-cloprostenol dose and corpus luteum age on ovulation, luteal function, and morphology in nonlactating dairy cows with early corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fortehealthcare.com [fortehealthcare.com]

- 8. researchgate.net [researchgate.net]

Cellular Pathways Activated by Doxazosin Stimulation: An In-depth Technical Guide

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular signaling pathways activated by Doxazosin, a quinazoline-based compound. While clinically utilized for its alpha-1 adrenergic receptor antagonist properties in the treatment of benign prostatic hyperplasia (BPH) and hypertension, a significant body of research has elucidated its pro-apoptotic effects in prostate cells through pathways independent of its alpha-1 adrenoceptor blockade. This document details the molecular mechanisms, presents quantitative data on pathway modulation, and provides detailed experimental protocols for the key assays used to investigate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology and drug development.

Introduction

Doxazosin is a selective alpha-1 adrenoceptor antagonist that induces smooth muscle relaxation in the prostate and vasculature.[1][2] Beyond this well-established mechanism, Doxazosin has been shown to induce apoptosis in both benign and malignant prostate cells.[3][4] This pro-apoptotic activity is of significant interest as it is mediated by pathways independent of its primary pharmacological target, suggesting a potential for therapeutic applications in prostate cancer.[3][4] This guide will delve into the two primary apoptosis-inducing pathways activated by Doxazosin: the extrinsic or death receptor pathway and the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Primary Pharmacological Action: Alpha-1 Adrenergic Receptor Blockade

Doxazosin competitively and selectively blocks alpha-1 adrenergic receptors, primarily the α1A, α1B, and α1D subtypes.[1] This antagonism prevents the binding of norepinephrine, leading to vasodilation and a reduction in peripheral resistance, which is the basis for its use in hypertension. In BPH, the blockade of alpha-1 adrenoceptors in the smooth muscle of the prostate and bladder neck leads to muscle relaxation and improved urinary flow.

Quantitative Data: Receptor Binding Affinity

The binding affinity of Doxazosin to the human alpha-1 adrenoceptor subtypes has been determined through radioligand binding assays. The dissociation constants (KD) are summarized in the table below.

| Receptor Subtype | log KD | Reference |

| α1A-adrenoceptor | -8.58 | [5] |

| α1B-adrenoceptor | -8.46 | [5] |

| α1D-adrenoceptor | -8.33 | [5] |

Alpha-1 Adrenoceptor-Independent Pro-Apoptotic Pathways

The induction of apoptosis in prostate cells by Doxazosin is a key area of research with therapeutic implications. This effect is not shared by all alpha-1 blockers, suggesting that the quinazoline structure of Doxazosin is crucial for this activity.[4]

The Extrinsic (Death Receptor) Pathway

Doxazosin treatment has been shown to activate the extrinsic apoptosis pathway, which is initiated by the activation of death receptors on the cell surface.[3][6]

-

Upregulation of Fas/CD95: Doxazosin treatment leads to an increase in the expression of the Fas receptor (also known as CD95 or APO-1) on the surface of prostate cells.[3][6]

-

Recruitment of FADD: Upon activation, the Fas receptor recruits the Fas-associated death domain (FADD) adaptor protein.[3][6]

-

Formation of the DISC: The aggregation of Fas receptors, FADD, and pro-caspase-8 forms the death-inducing signaling complex (DISC).[6][7]

-

Activation of Caspase-8: Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-cleavage and activation.[3][6]

-

Activation of Effector Caspases: Activated caspase-8 then cleaves and activates downstream effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[3][6]

The TGF-β Signaling Pathway

Doxazosin has also been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which can have pro-apoptotic effects in certain cellular contexts.[3][8][9]

-

TGF-β1 Activation: Doxazosin treatment has been associated with the activation of TGF-β1 signaling.[10]

-

Receptor Binding and Smad Phosphorylation: Activated TGF-β1 binds to its receptors (TGFBR1 and TGFBR2), leading to the phosphorylation and activation of downstream Smad proteins (p-Smad2/3).[9]

-

Transcriptional Regulation: The activated Smad complex translocates to the nucleus and regulates the transcription of target genes, some of which are involved in apoptosis and cell cycle arrest. Doxazosin treatment has been shown to downregulate the expression of TGF-β1, TGFBR2, and p-Smad2/3 in a model of testosterone-induced prostate growth.[8][9]

Quantitative Data on Doxazosin-Induced Cellular Changes

Several studies have quantified the effects of Doxazosin on various cellular parameters related to its pro-apoptotic activity.

| Parameter | Cell Line | Treatment | Result | Reference |

| IC50 for Apoptosis | PC3 (mCRPC) | 72 hours | 25.42 ± 1.42 µM | [8] |

| Bax Protein Expression | PC-3 | 25 µM Doxazosin, 12 hours | 2.5-fold increase | [6] |

| Bax Protein Expression | PC-3 | 25 µM Doxazosin, 24 hours | 3-fold increase | [6] |

| Bax Protein Expression | BPH-1 | 25 µM Doxazosin, 24 hours | 2.5-fold increase | [6] |

| Caspase-8 Activation | BPH-1 | 25 µM Doxazosin | Observed at 6 hours | [6] |

| Caspase-8 Activation | PC-3 | 25 µM Doxazosin | Observed at 12 hours | [6] |

| Caspase-3 Activation | BPH-1 | 25 µM Doxazosin | Observed at 12 hours | [6] |

| TGF-β1, TGFBR2, p-Smad2/3 Expression | WPMY-1 | 1-50 µM Doxazosin, 24 hours | Downregulation | [8][9][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular pathways activated by Doxazosin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

96-well plates

-

Prostate cancer cell lines (e.g., PC-3, LNCaP)

-

Cell culture medium

-

Doxazosin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12][13]

-

Doxazosin Treatment: Prepare serial dilutions of Doxazosin in culture medium. Remove the existing medium from the wells and add 100 µL of the Doxazosin dilutions. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Prostate cells treated with Doxazosin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-Bax, anti-FADD)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

Cell Lysis: Lyse the treated and control cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[15][16]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[15]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15][17]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15][17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate. Detect the signal using an imaging system.[15]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunoprecipitation for DISC Analysis

This method is used to isolate the death-inducing signaling complex (DISC) to analyze its components.

-

Prostate cells treated with Doxazosin

-

Lysis buffer for immunoprecipitation

-

Antibody against a DISC component (e.g., anti-Fas)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[18][19]

-

Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation: Incubate the lysate with the primary antibody overnight at 4°C. Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.[18][20]

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other potential DISC components (e.g., FADD, pro-caspase-8).[18]

Conclusion

Doxazosin stimulates cellular pathways that extend beyond its primary function as an alpha-1 adrenergic receptor antagonist. In prostate cells, Doxazosin activates pro-apoptotic signaling cascades, primarily the extrinsic death receptor pathway and the TGF-β pathway, in an alpha-1 adrenoceptor-independent manner. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the molecular mechanisms of Doxazosin and its potential as an anti-cancer agent. Further research into these pathways will be crucial for the development of novel therapeutic strategies for prostate cancer.

References

- 1. Doxazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. auajournals.org [auajournals.org]

- 5. Doxazosin induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Death-inducing signaling complex - Wikipedia [en.wikipedia.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Doxazosin Attenuates Development of Testosterone Propionate-induced Prostate Growth by regulating TGF-β/Smad Signaling Pathway, Prostate-specific Antigen Expression and Reversing Epithelial-mesenchymal Transition in Mice and Stroma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. blog.cellsignal.com [blog.cellsignal.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Activation, Isolation, and Analysis of the Death-Inducing Signaling Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. m.youtube.com [m.youtube.com]

Doxaprost: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxaprost, a synthetic analog of prostaglandin E1 (PGE1), emerged from research focused on developing potent and orally active bronchodilators. Identified as (+/-)-15-methyl-11-deoxy PGE1, its structural modifications were designed to enhance metabolic stability and duration of action compared to natural prostaglandins. Preclinical investigations have demonstrated that this compound is a potent bronchodilator with a longer-lasting effect than its parent compounds. Its mechanism of action is believed to be mediated through the activation of prostaglandin E2 (EP2) and/or EP4 receptors, leading to airway smooth muscle relaxation. This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of this compound, presenting available quantitative data, experimental methodologies, and a depiction of its proposed signaling pathway. To date, there is no publicly available information on the clinical development of this compound for asthma or other respiratory diseases.

Introduction

Prostaglandins, particularly of the E series, are known for their potent bronchodilatory effects. However, their therapeutic utility is limited by rapid metabolism and short biological half-life. This led to the exploration of synthetic analogs with improved pharmacokinetic profiles. This compound was developed as a metabolically stable PGE1 analog with the aim of providing a more durable bronchodilator response.

Discovery and Synthesis

This compound, chemically known as (+/-)-15-methyl-11-deoxy PGE1, was synthesized as part of a program to develop orally active bronchodilators based on the structure of natural prostaglandins. The synthesis of this compound and its C-15 epimer has been described in the scientific literature.

Key Synthetic Steps

The synthesis of this compound involves a multi-step process, a generalized workflow for which is outlined below.

Caption: Generalized synthetic workflow for this compound.

Preclinical Pharmacology

Preclinical studies have been conducted to evaluate the bronchodilator activity and potency of this compound in various in vivo and in vitro models.

Bronchodilator Activity

This compound has been shown to be a potent bronchodilator, inhibiting bronchoconstriction induced by various spasmogens. A key study compared the activity of this compound with its non-methylated precursor, (+/-) 11-deoxy prostaglandin E1.

Table 1: Comparative Bronchodilator Potency of this compound

| Compound | Animal Model | Route of Administration | Potency Ratio (vs. (+/-) 11-deoxy PGE1) |

| This compound | Anesthetized Guinea Pig | Aerosol | 73x more potent |

| This compound | Anesthetized Guinea Pig | Intravenous (i.v.) | 32x more potent |

| This compound | 5HT Tonal Cat | - | No difference in potency |

Data sourced from in vivo studies measuring inhibition of histamine-induced bronchoconstriction.[1]

Table 2: Duration of Bronchodilator Effect

| Compound | Animal Model | Observation |

| This compound | Anesthetized Guinea Pig | Longer duration of effect |

| This compound | 5HT Tonal Cat | Longer duration of effect |

Qualitative comparison from preclinical studies.[1]

In Vitro Studies

In vitro experiments using isolated guinea pig tracheal strips were performed to assess the direct relaxant effect of this compound on airway smooth muscle.

Table 3: In Vitro Tracheal Strip Relaxation

| Compound | Tissue Preparation | Observation |

| This compound | Isolated Guinea Pig Trachea | Relaxation of carbachol-induced tone |

| (+/-) 11-deoxy PGE1 | Isolated Guinea Pig Trachea | Relaxation of carbachol-induced tone |

In these in vitro assays, there was no significant difference in potency observed between this compound and (+/-) 11-deoxy PGE1.[1] The increased in vivo potency of this compound is likely attributable to its resistance to metabolic inactivation.[1]

Experimental Protocols

-

Animal Model: Male Hartley guinea pigs.

-

Anesthesia: Urethane or a similar anesthetic agent.

-

Procedure: Animals are tracheostomized and ventilated. Changes in tracheal pressure are monitored as an index of bronchoconstriction.

-

Bronchoconstriction Induction: Intravenous administration of histamine.

-

Drug Administration: this compound or control compounds are administered either intravenously or via aerosolization prior to the histamine challenge.

-

Endpoint: Inhibition of the histamine-induced increase in tracheal pressure.

Caption: Experimental workflow for in vivo bronchodilator assay.

-

Tissue Preparation: Tracheal tissue is excised from guinea pigs and cut into strips.

-

Apparatus: Strips are mounted in an organ bath containing a physiological salt solution, bubbled with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at 37°C.

-

Procedure: Isometric tension is recorded. A stable contractile tone is induced using an agent like carbachol.

-

Drug Administration: Cumulative concentrations of this compound or control compounds are added to the bath.

-

Endpoint: Measurement of the relaxation of the pre-contracted tracheal strips.

Mechanism of Action

As a prostaglandin E1 analog, this compound is presumed to exert its bronchodilatory effects through the activation of specific prostaglandin E receptors (EP receptors) on airway smooth muscle cells. The primary receptors mediating smooth muscle relaxation are the EP2 and EP4 subtypes.

Proposed Signaling Pathway

Activation of EP2 and EP4 receptors, which are Gs-protein coupled, leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and relaxation of the smooth muscle.

Caption: Proposed signaling pathway for this compound-induced bronchodilation.

Clinical Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound for the treatment of asthma or any other indication. Therefore, the clinical efficacy, safety, and pharmacokinetic profile of this compound in humans remain uncharacterized in the public domain.

Conclusion

This compound is a potent, long-acting bronchodilator in preclinical models, representing a promising discovery in the field of prostaglandin-based respiratory therapeutics. Its enhanced in vivo potency compared to its parent compound highlights the success of its rational design to resist metabolic degradation. While its preclinical profile is well-defined, the lack of publicly available clinical trial data means its potential as a therapeutic agent for human respiratory diseases has not been established. Further research and clinical investigation would be necessary to determine the ultimate utility of this compound in a clinical setting.

References

Doxaprost: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available stability and degradation data specifically for Doxaprost are limited. This guide leverages data from its close structural analog, Prostaglandin E1 (PGE1), to infer potential stability characteristics and degradation pathways. The information presented should be considered as a predictive guide and not as a substitute for dedicated stability studies on this compound.

Introduction

This compound is a synthetic prostaglandin E1 (PGE1) analog. Understanding its stability and degradation pathways is crucial for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3] These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid/base hydrolysis, and oxidation to accelerate decomposition.[1][2][3][4] The insights gained are pivotal for formulation development, packaging selection, and defining appropriate storage conditions and shelf-life.

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of this compound, based on available information for PGE1.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value |

| Molecular Formula | C21H36O4 |

| Molecular Weight | 352.5 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approx. 50 mg/ml for PGE1). Solubility of PGE1 in PBS (pH 7.2) is approximately 1.67 mg/ml.[5] |

Predicted Stability and Degradation Pathways

Based on data from PGE1, this compound is expected to be sensitive to several environmental factors.

pH-Dependent Degradation

Prostaglandin E1 is known to be unstable in basic solutions. Exposure to pH levels above 7.4 can lead to degradation, forming Prostaglandin A and B compounds.[5] Optimal stability for PGE1 in solution has been observed at a pH of 4 to 5.[6]

Hypothesized Degradation Pathway of this compound in Basic Conditions

Caption: Predicted degradation of this compound in basic media.

Solid-State Stability and Kinetics

For PGE1, solid-state degradation has been described by a second-order kinetic model.[6] This implies that the rate of degradation is proportional to the square of the concentration of the drug. Stability in the solid state can be enhanced by increasing the amount of diluent (e.g., lactose) or minimizing the concentration of the active pharmaceutical ingredient (API).[6]

Influence of Moisture and Temperature

Residual moisture has a detrimental effect on the stability of solid PGE1 formulations.[6] Therefore, control of moisture content during manufacturing and storage is critical. As with most chemical reactions, temperature is expected to influence the rate of this compound degradation, likely following an Arrhenius-type relationship where the degradation rate increases with temperature.[6]

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. The following are detailed, generalized protocols based on standard pharmaceutical practices.[1][3][4]

General Experimental Workflow

Caption: General workflow for a forced degradation study.

Detailed Methodologies

4.2.1. Preparation of Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

4.2.2. Acidic Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Alkaline Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes), as prostaglandins are often more labile in basic conditions.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

4.2.4. Oxidative Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and dilute with the mobile phase.

4.2.5. Thermal Degradation

-

Place a known quantity of solid this compound in a controlled temperature oven at 80°C.

-

At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution at a known concentration for analysis.

4.2.6. Photolytic Degradation

-

Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the samples after the exposure period.

Analytical Methodologies

A validated stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1]

HPLC Method Parameters (Hypothetical)

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Method Validation

The stability-indicating method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[8]

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products formed during forced degradation studies.[3]

Summary of Predicted this compound Stability

The following table summarizes the expected stability behavior of this compound based on data from PGE1.

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Acidic Hydrolysis | Moderately Stable | Hydrolysis of the ester group (if applicable), potential for other rearrangements. |

| Alkaline Hydrolysis | Labile | Dehydration products (Prostaglandin A and B type analogs).[5] |

| Oxidation | Potentially Labile | Oxidation of allylic alcohols or other susceptible functional groups. |

| Thermal | Labile at elevated temperatures | Products of dehydration and other rearrangements. |

| Photolytic | Stability to be determined | Isomerization or other light-induced reactions. |

Conclusion

While specific experimental data on the stability and degradation of this compound is not widely available, a comprehensive stability profile can be predicted based on its structural similarity to Prostaglandin E1. It is anticipated that this compound will be most susceptible to degradation under alkaline conditions, with temperature and moisture also playing significant roles in its stability. The development of a validated, stability-indicating HPLC method is paramount for accurately assessing the stability of this compound and its formulations. The experimental protocols and predictive information provided in this guide serve as a robust starting point for researchers and drug development professionals in designing comprehensive stability studies for this compound.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. US5770230A - Method for preparing stabilized prostaglandin E1 - Google Patents [patents.google.com]